2-Hydroxy-4-(4-methylphenyl)pyridine
Overview
Description
2-Hydroxy-4-methylpyridine is formed by the tautomerization of 4-methyl pyridine during the synthesis of bis aldehydes . It’s a heterocyclic compound with a pyridine ring, which is a nitrogen-containing six-membered ring .
Synthesis Analysis
An efficient and general protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed from commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation . In this multicomponent synthetic route, Lewis acids play an important role in selectively synthesizing six-membered heterocycles, including pyridines .Chemical Reactions Analysis
The pyrrolidine ring, which is a five-membered nitrogen-containing ring, is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters .Physical and Chemical Properties Analysis
2-Hydroxy-4-methylpyridine is a clear yellow to gold liquid . It has a molecular weight of 109.13 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved papers.Safety and Hazards
2-Hydroxy-4-(4-methylphenyl)pyridine may cause skin irritation and serious eye irritation. It’s harmful if swallowed, in contact with skin, or if inhaled . It’s recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . This suggests that 2-Hydroxy-4-(4-methylphenyl)pyridine and similar compounds could have potential applications in drug discovery and development.
Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that related pyrazole-bearing compounds have been found to exhibit significant antileishmanial and antimalarial activities .
Biochemical Pathways
Related compounds have been found to impact the life cycle of parasites such asLeishmania and Plasmodium .
Result of Action
Related compounds have shown significant antileishmanial and antimalarial activities .
Biochemical Analysis
Biochemical Properties
It is known that this compound can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can potentially influence its interactions with enzymes, proteins, and other biomolecules.
Cellular Effects
Compounds with similar structures have been shown to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer properties .
Molecular Mechanism
It is known that benzylic halides, which are structurally similar to this compound, typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Temporal Effects in Laboratory Settings
It is known that this compound has a boiling point of 186-187 °C/12 mmHg and a melting point of 131-134 °C .
Metabolic Pathways
It is known that this compound can undergo reactions at the benzylic position, which may influence its interactions with enzymes or cofactors .
Properties
IUPAC Name |
4-(4-methylphenyl)-1H-pyridin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-9-2-4-10(5-3-9)11-6-7-13-12(14)8-11/h2-8H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYYXLALWFAAJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671754 | |
Record name | 4-(4-Methylphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159820-79-7 | |
Record name | 4-(4-Methylphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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